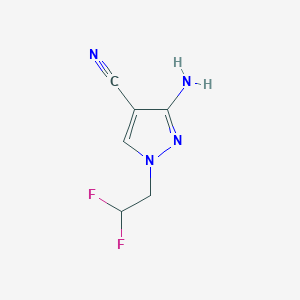

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

Description

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyano group at position 4, an amino group at position 3, and a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the difluoroethyl group, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs . Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related pyrazole-carbonitrile derivatives .

Properties

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBMOBPVPJJTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives with the carbonitrile group reduced to an amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure suggests possible anti-inflammatory, analgesic, and anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines and exhibit antibacterial effects. The mechanisms of action likely involve binding to particular enzymes and receptors, modulating their activity, and affecting cellular signaling pathways.

Case Study: Anti-Cancer Activity

A study explored the efficacy of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity compared to established chemotherapeutics.

Biological Research

Tool Compound in Biological Studies

Due to its unique structural features, 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile serves as a valuable tool compound for studying biological processes involving pyrazole derivatives. It aids in understanding the interactions between small molecules and biological targets, enhancing our knowledge of cellular mechanisms .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in MCF-7 and A549 cells | |

| Antimicrobial | Exhibits antibacterial properties | |

| Enzyme Inhibition | Potential to inhibit cyclooxygenase enzymes (COX-1/COX-2) |

Materials Science

Novel Material Development

The compound’s unique structure makes it a candidate for developing novel materials with specific electronic, optical, or mechanical properties. Researchers are exploring its potential as a precursor for synthesizing advanced polymers or composites that could be utilized in various industrial applications.

Synthesis Techniques

The synthesis of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile typically involves several steps that allow for modifications to enhance its biological activity. The synthetic routes include reactions with various reagents under controlled conditions to yield the desired product efficiently.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The difluoroethyl group can enhance binding affinity to target proteins, while the amino and carbonitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinctiveness lies in its 2,2-difluoroethyl substituent. Comparisons with analogs highlight how substituents influence properties:

Physicochemical Properties

- Solubility: The 2,2-difluoroethyl group in the target compound improves solubility in polar aprotic solvents compared to bulkier substituents like phenyl or bromopropanoyl .

- Stability : Fluorine atoms reduce susceptibility to oxidative degradation, contrasting with nitro-containing analogs (e.g., D2), which may degrade under acidic conditions .

Research Findings and Trends

- Electronic Effects : The 2,2-difluoroethyl group induces electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution, as observed in NMR studies of related compounds .

- Catalytic Efficiency : Fe₃O4@Ti-MOF catalysts (used in D2 synthesis) achieve >90% yields for pyrazole-carbonitriles, suggesting applicability to the target compound’s scale-up .

- Thermal Stability: Differential scanning calorimetry (DSC) of analogs indicates that fluorine substituents raise decomposition temperatures by ~20°C compared to non-fluorinated derivatives .

Biological Activity

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile can be represented as follows:

- Molecular Formula : C6H6F2N4

- Molecular Weight : 174.14 g/mol

The presence of the difluoroethyl group and the carbonitrile moiety contributes to its unique properties and biological activities.

The biological activity of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may inhibit enzymes linked to inflammation and cancer progression by modulating their activity.

- Signaling Pathways : It influences several signaling pathways, particularly those involving kinases and transcription factors, leading to altered cellular behavior.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile, possess significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. The IC50 values for antioxidant activity were found to be within a promising range, indicating strong free radical scavenging capabilities .

Anti-inflammatory Properties

Compounds related to 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile have demonstrated anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile showed significant inhibition zones against tested bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL depending on the microbial strain .

| Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 64 |

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity was assessed using the DPPH assay method. The results indicated that the synthesized derivatives had IC50 values ranging from 12.21 to 12.88 μg/mL, showcasing their potential as effective antioxidants .

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative A | 12.21 |

| Derivative B | 12.88 |

| Derivative C | 13.50 |

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as nitriles and amines under catalytic conditions. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Key optimization parameters include:

- Temperature control : Slow warming from 0°C to 50°C minimizes side reactions.

- Catalyst loading : 7.5 equivalents of azido(trimethyl)silane ensure complete conversion.

- Purification : Dry loading with Celite improves chromatographic separation efficiency .

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Triazenylpyrazole derivative | CH₂Cl₂ | TMSN₃, CF₃COOH | 50°C | 88% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ ~7.5–8.0 ppm for aromatic protons) and difluoroethyl group (δ ~5.1–5.2 ppm for -CH₂CF₂-) .

- IR Spectroscopy : Confirm nitrile (ν ~2231 cm⁻¹) and amino (ν ~3129–3074 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ at m/z 238.0961) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Peaks/Bands | Functional Group Confirmation | Reference |

|---|---|---|---|

| ¹H NMR | δ 5.16 (s, 2H, -CH₂CF₂-) | Difluoroethyl substituent | |

| IR | 2231 cm⁻¹ (C≡N) | Nitrile group |

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in derivatives of this compound?

Methodological Answer: SHELX software (e.g., SHELXL) refines crystal structures by analyzing high-resolution diffraction data. For example:

- Twinning Analysis : SHELXL handles twinned data by refining twin laws and partitioning intensities .

- Hydrogen Bonding : SHELXPRO visualizes H-bond networks (e.g., NH···N interactions in pyrazole cores) .

- Validation Tools : R factors (<5%) and residual density maps ensure structural accuracy .

Case Study : A related pyridine-carbonitrile derivative was resolved using SHELX, confirming dihedral angles (e.g., C29–C30–C31–C32: 179.6°) critical for planar stacking .

Q. How should researchers address contradictions in spectroscopic data when synthesizing analogs?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted azides or hydrolysis products) .

- Dual Solvent Systems : Compare NMR in CDCl₃ vs. DMSO-d₆ to resolve peak overlaps (e.g., amino proton exchange in DMSO) .

- Dynamic Experiments : Variable-temperature NMR (e.g., -40°C to 25°C) can separate broadened NH₂ signals .

Example : In a triazole-pyrazole hybrid synthesis, TLC monitoring (Rf = 0.58) revealed incomplete azide conversion, requiring extended reaction times (16 hrs) .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

- Scaffold Diversification : Introduce substituents at the pyrazole C3/C5 positions (e.g., aryl, halogen) to modulate electronic effects .

- Bioactivity Assays : Use insect GABA receptor binding assays (inspired by fipronil derivatives) to assess pesticidal activity .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., nitrile electrophilicity) .

Q. Table 3: SAR Design Parameters

| Modification Site | Functional Group | Biological Impact | Reference |

|---|---|---|---|

| C4 (Nitrile) | -CN → -COOR | Alters membrane permeability | |

| C1 (Difluoroethyl) | -CF₂CH₂ → -CH₃ | Reduces metabolic stability |

Q. How can researchers mitigate challenges in crystallizing highly polar derivatives?

Methodological Answer:

- Co-Crystallization : Add benign co-formers (e.g., succinic acid) to stabilize lattice interactions.

- Solvent Screening : Use high-boiling solvents (DMF, DMSO) for slow evaporation .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation .

Example : A fluorophenyl-pyridine-carbonitrile derivative achieved 0.8 Å resolution by co-crystallizing with DMSO, revealing π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.